molecular formula C12H16O2 B170259 (3-Methylphenyl) 3-methylbutanoate CAS No. 105401-73-8

(3-Methylphenyl) 3-methylbutanoate

Cat. No.: B170259
CAS No.: 105401-73-8
M. Wt: 192.25 g/mol
InChI Key: CLEOHZPKAIYEQK-UHFFFAOYSA-N
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Description

(3-Methylphenyl) 3-methylbutanoate is an ester compound characterized by a 3-methylphenyl group esterified to 3-methylbutanoic acid.

Properties

CAS No.

105401-73-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3-methylphenyl) 3-methylbutanoate

InChI

InChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3

InChI Key

CLEOHZPKAIYEQK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)CC(C)C

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)CC(C)C

Synonyms

Butanoic acid, 3-Methyl-, 3-Methylphenyl ester

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the phenolic oxygen. Sulfuric acid (H₂SO₄) is commonly used at concentrations of 0.5–1.0 mol% relative to the acid. Elevated temperatures (65–75°C) and extended reaction times (3–8 hours) are critical for overcoming the reduced nucleophilicity of phenols compared to alcohols. For instance, a patent detailing methyl butyrate synthesis achieved optimal yields at 70°C over 5 hours using a 1:1.2 molar ratio of butyric acid to methanol. Adapting this to (3-methylphenyl) 3-methylbutanoate would require a 1:1.2 ratio of 3-methylbutanoic acid to 3-methylphenol, with H₂SO₄ as the catalyst.

Apparatus and Purification

A critical innovation in esterification technology is the integration of dehydration units within reactor systems. The CN104341295A patent describes a soda-lime de-watering apparatus arranged in an "S" configuration to enhance contact between the reaction mixture and desiccant. This design minimizes energy expenditure by utilizing residual heat from the esterification column, achieving water removal efficiencies of >90% and improving ester yields. For this compound, similar setups could mitigate equilibrium limitations caused by water accumulation.

Table 1: Acid-Catalyzed Esterification Parameters

ParameterValue/RangeSource
Molar Ratio (Acid:Phenol)1:1.2
Catalyst (H₂SO₄)0.5 mol%
Temperature65–75°C
Reaction Time3–8 hours
Yield (Analogous Esters)70–85%

Acyl Chloride-Mediated Synthesis

The Schotten-Baumann reaction offers an alternative route, particularly suitable for phenolic esters. This method involves reacting 3-methylbutanoyl chloride with 3-methylphenol in the presence of a base, such as pyridine or aqueous NaOH, to neutralize HCl byproducts.

Procedure and Optimization

3-Methylbutanoyl chloride is synthesized via thionyl chloride (SOCl₂) treatment of 3-methylbutanoic acid. Subsequent reaction with 3-methylphenol in anhydrous dichloromethane at 0–5°C minimizes side reactions. Pyridine (1.1 equiv) is added to scavenge HCl, enhancing reaction efficiency. A study on benzotriazine derivatives demonstrated that maintaining pH > 9 during coupling prevents phenol oxidation.

Advantages and Limitations

This method achieves yields exceeding 80% for sterically hindered esters, as reported in syntheses of 3-methyl-1,2,4-benzotriazines. However, acyl chloride instability necessitates careful handling under inert atmospheres.

Table 2: Acyl Chloride Method Parameters

ParameterValue/RangeSource
SolventDichloromethane
Temperature0–5°C
BasePyridine (1.1 equiv)
Reaction Time2–4 hours
Yield75–85%

Catalytic Reductive Esterification

Emerging methodologies employ redox-active catalysts to facilitate ester formation under milder conditions. A notable example is the sodium bromate/sodium hydrogensulfite (NaBrO₃/NaHSO₃) system, which generates in situ hypobromous acid (HOBr) to activate carboxylic acids.

Reaction Protocol

In a 2016 procedure, 3-methylbutanoic acid and 3-methylphenol were combined with NaBrO₃ (1.2 equiv) and NaHSO₃ (2.0 equiv) at ambient temperature for 2 hours. The system achieved a 76% yield for 3-methylbutyl 3-methylbutanoate, suggesting adaptability to phenolic substrates.

Mechanistic Insights

The NaBrO₃/NaHSO₃ system generates HOBr, which oxidizes the carboxylic acid to a mixed anhydride intermediate. Subsequent nucleophilic attack by the phenol yields the ester, with water as the sole byproduct. This method avoids high temperatures but requires precise stoichiometric control to prevent over-oxidation.

Table 3: Reductive Esterification Parameters

ParameterValue/RangeSource
CatalystNaBrO₃/NaHSO₃
TemperatureAmbient (25°C)
Reaction Time2 hours
Yield76% (Analogous Ester)

Industrial-Scale Considerations

Continuous-Flow Reactors

The CN104341295A patent highlights multilevel rectifying towers for continuous ester purification. Such systems enable real-time separation of esters from unreacted starting materials, reducing batch cycle times by 30–40% . For this compound, integrating a "S"-type soda-lime dehydrator could enhance throughput.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl) 3-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 3-methylbutanoic acid and benzyl alcohol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 3-Methylbutanoic acid and benzyl alcohol.

    Oxidation: Benzaldehyde and 3-methylbutanoic acid.

    Reduction: Benzyl alcohol and 3-methylbutanol.

Scientific Research Applications

(3-Methylphenyl) 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of (3-Methylphenyl) 3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor. Additionally, its potential therapeutic effects may involve modulation of inflammatory pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

Alkyl vs. Aromatic Esters
  • 3-Methylbutyl 3-methylbutanoate (Isoamyl isovalerate, CAS 659-70-1): Structure: Features an isoamyl (3-methylbutyl) group instead of the 3-methylphenyl group. Role: Found in SWD-attacked blueberries as a volatile organic compound (VOC), suggesting a role in plant-insect interactions . Biological Activity: Indifferent to Rhagoletis cerasifera females in behavioral assays, unlike its (Z)-3-hexenyl analog .
  • (Z)-3-Hexenyl 3-Methylbutanoate: Structure: Contains a (Z)-3-hexenyl group, introducing unsaturation. Biological Activity: Acts as a kairomone attractant for R. cerasifera females, highlighting the importance of substituent geometry in ecological interactions .
  • Hexyl 3-Methylbutanoate: Structure: Linear hexyl chain. Occurrence: Identified in Capsicum chinense peppers, contributing to their volatile profile .
Phenyl-Substituted Analogs
  • Ethyl 3-Methyl-3-Phenylbutanoate (CAS 4111-61-9): Structure: Phenyl group attached to the β-carbon of the ester, differing from the 3-methylphenyl-O-linkage in the target compound. Properties: Higher molecular weight (206.28 g/mol) and logP (2.92) suggest increased hydrophobicity compared to aliphatic esters .
  • 3-(4-Fluoro-3-Methylphenyl)-3-Methylbutanoic Acid (CAS 1181635-62-0): Structure: Carboxylic acid derivative with a fluorinated phenyl group. Applications: Likely used as a pharmaceutical intermediate, with altered reactivity due to the fluorine substituent .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Evidence Source
(3-Methylphenyl) 3-methylbutanoate C₁₂H₁₆O₂ 192.25 (estimated) Moderate volatility, aromatic character N/A (inferred)
3-Methylbutyl 3-methylbutanoate C₁₀H₂₀O₂ 172.26 Fruit-associated VOC, indifferent to insects
(Z)-3-Hexenyl 3-methylbutanoate C₁₁H₂₀O₂ 184.28 Attractant for R. cerasifera
Ethyl 3-methyl-3-phenylbutanoate C₁₃H₁₈O₂ 206.28 High logP (2.92), hydrophobic

Pharmacological and Industrial Relevance

  • Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate: Demonstrates the role of ester derivatives in medicinal chemistry, particularly in designing enzyme inhibitors .

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